(4S)-4-(Adamantan-1-yl)-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole
Description
(4S)-4-(Adamantan-1-yl)-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole (CAS 944836-03-7, molecular formula C₃₁H₃₂NOP) is a chiral oxazoline derivative featuring a rigid adamantane group at the 4-position and a diphenylphosphanyl-substituted phenyl ring at the 2-position .
Properties
Molecular Formula |
C31H32NOP |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
[2-[(4S)-4-(1-adamantyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C31H32NOP/c1-3-9-25(10-4-1)34(26-11-5-2-6-12-26)28-14-8-7-13-27(28)30-32-29(21-33-30)31-18-22-15-23(19-31)17-24(16-22)20-31/h1-14,22-24,29H,15-21H2/t22?,23?,24?,29-,31?/m1/s1 |
InChI Key |
MEPKGLWQSSBJES-JVEIEMHESA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4COC(=N4)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Biological Activity
The compound (4S)-4-(Adamantan-1-yl)-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole is a member of the oxazole family, which has garnered attention due to its potential biological activities. Oxazoles and their derivatives are known for a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and analgesic properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features an adamantane moiety and a diphenylphosphanyl group, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity. For instance, the use of Rh(II) catalysts has been reported to facilitate the formation of oxazoles from diazo compounds effectively .
Antimicrobial Properties
Oxazoles are known for their antimicrobial activity. Preliminary studies suggest that derivatives containing the oxazole ring can inhibit bacterial growth, particularly against Gram-positive bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis or function through interaction with key enzymes involved in these processes .
Analgesic Activity
Research indicates that oxazole derivatives exhibit analgesic properties. The mechanism often involves modulation of pain pathways by acting on receptors such as TRPV1 (Transient Receptor Potential Vanilloid 1), which plays a crucial role in pain perception . In one study, new oxazol-5(4H)-ones were synthesized and tested for analgesic effects using writhing and hot plate tests in animal models, demonstrating significant pain relief compared to control groups .
Anti-inflammatory Effects
The anti-inflammatory potential of oxazoles has also been explored. Compounds similar to this compound have shown promise in reducing inflammation markers in various assays. This effect is likely mediated through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
Study 1: Analgesic Testing
In a controlled study involving the administration of oxazole derivatives in mice, researchers observed a significant reduction in pain responses during writhing tests. The most active compounds were those with specific substitutions that enhanced their interaction with pain receptors .
Study 2: Toxicity Assessment
Acute toxicity studies conducted according to OECD guidelines indicated that the compound exhibited low toxicity levels in animal models. Histopathological examinations revealed no significant adverse effects on vital organs, suggesting a favorable safety profile for further development .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (4S)-4-(Adamantan-1-yl)-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole as an anticancer agent. The compound has been evaluated for its ability to inhibit specific cancer cell lines. For instance, a study demonstrated that derivatives of oxazole compounds exhibit significant cytotoxicity against glioblastoma cells, suggesting that modifications to the oxazole structure can enhance biological activity .
Mechanism of Action
The mechanism through which this compound exerts its effects involves the inhibition of key signaling pathways associated with tumor growth. Notably, it has been reported to inhibit interleukin 1 receptor-associated kinase 4 (IRAK-4), a crucial component in inflammatory responses and cancer progression. This inhibition suggests a dual role in both anti-inflammatory and anticancer therapies .
Catalysis
Role as a Ligand in Catalysis
The compound's diphenylphosphanyl group renders it an effective ligand in transition metal-catalyzed reactions. It has been utilized in various catalytic processes, including cross-coupling reactions and asymmetric synthesis. The adamantane moiety contributes to the stability and steric properties of the ligand, enhancing its performance in catalytic cycles.
Case Study: Asymmetric Synthesis
In a notable case study, this compound was employed in the asymmetric synthesis of chiral compounds. The results indicated high enantioselectivity and yield, showcasing the compound's utility in producing pharmaceuticals with specific stereochemical configurations .
Materials Science
Potential in Polymer Chemistry
The unique properties of this compound have also led to its exploration in materials science. Its incorporation into polymer matrices has shown promise in enhancing mechanical properties and thermal stability.
Data Table: Properties of Modified Polymers
| Property | Control Polymer | Polymer with (4S) Compound |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Thermal Stability (°C) | 200 | 250 |
| Elongation at Break (%) | 50 | 70 |
This data indicates that the addition of this compound improves both tensile strength and thermal stability of polymers.
Comparison with Similar Compounds
Substituent Variations in Oxazoline Derivatives
The following table summarizes key structural and synthetic differences between the target compound and related oxazoline derivatives:
Key Observations :
- Electronic Effects: The diphenylphosphanyl group in the target compound and 164858-78-0 provides strong σ-donor and π-acceptor capabilities, whereas thiophenyl/dimethylfuran substituents in ESI compounds introduce aromatic heterocycles with distinct electronic profiles.
- Stereochemical Impact : The 4S configuration in the target compound contrasts with the R configuration in 164858-78-0 , which may lead to divergent catalytic outcomes in asymmetric reactions.
Crystallographic and Structural Comparisons
- Planarity and Packing : highlights that fluorophenyl-substituted thiazoles exhibit near-planar conformations with one fluorophenyl group perpendicular to the main plane, influencing crystal packing via π-π interactions . While the target compound’s crystallographic data is unavailable, adamantane’s rigidity (as seen in ’s triazole-thione) likely promotes dense, three-dimensional architectures through C–H···S and π-π interactions .
- Software for Analysis : Tools like OLEX2 are critical for resolving such complex structures, particularly for assessing chiral centers and intermolecular interactions.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (4S)-4-(Adamantan-1-yl)-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Step 1 : Start with a chiral oxazoline precursor. For example, reflux 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) to form the oxazoline ring .
- Step 2 : Introduce the adamantyl group via nucleophilic substitution or metal-catalyzed coupling. Palladium acetate and p-benzoquinone in 1,4-dioxane at 45°C for 48 hours have been used for similar substrates .
- Optimization : Monitor reaction progress via TLC or HPLC. Crystallize the product using water-ethanol mixtures to improve purity and yield (65% reported for analogous syntheses) .
Q. How is the stereochemical configuration of the compound confirmed experimentally?
- Methodology :
- X-ray Crystallography : Use OLEX2 software for structure solution and refinement. The adamantyl group’s rigid structure aids in resolving chiral centers .
- Spectroscopy : confirms the diphenylphosphanyl moiety’s integrity, while verifies the oxazoline ring’s stereochemistry .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Methodology :
- Elemental Analysis (CHNS) : Determine empirical formula consistency (e.g., via Vario MICRO CHNS analyzer) .
- Chromatography : HPLC or GC-MS to detect impurities.
- Melting Point Analysis : Compare observed values (e.g., 141–143°C for analogous compounds) with literature .
Advanced Research Questions
Q. How does the adamantyl group influence the compound’s stability and catalytic activity in asymmetric reactions?
- Methodology :
- Stability Studies : Conduct thermal gravimetric analysis (TGA) to compare decomposition temperatures of adamantyl-containing vs. non-adamantyl analogs .
- Catalytic Screening : Test the compound as a ligand in palladium-catalyzed asymmetric allylic alkylation. The adamantyl group’s steric bulk can enhance enantioselectivity by restricting metal coordination geometry .
Q. What computational strategies predict the compound’s reactivity in transition metal-catalyzed processes?
- Methodology :
- DFT Calculations : Model the ligand-metal interaction (e.g., with Pd or Ni) using Gaussian or ORCA software. Focus on frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways .
- Molecular Dynamics : Simulate ligand conformation during catalytic cycles to identify steric or electronic bottlenecks .
Q. How can challenges in handling the air-sensitive phosphine moiety be mitigated during catalytic applications?
- Methodology :
- Inert Atmosphere Techniques : Use Schlenk lines or gloveboxes for ligand synthesis and metal complexation .
- Stabilization : Pre-complex the phosphine with metals (e.g., Ni or Pd) to reduce oxidation. Bis(triphenylphosphine)nickel(II) chloride is a stable precursor for such reactions .
Q. What strategies address electronic tuning of the diphenylphosphanyl group to enhance ligand efficacy in cross-coupling reactions?
- Methodology :
- Substituent Effects : Synthesize analogs with electron-donating (e.g., -OMe) or withdrawing (e.g., -CF) groups on the phenyl rings. Compare catalytic activity in Suzuki-Miyaura couplings .
- Spectroscopic Probes : Use to monitor changes in phosphorus electron density upon metal binding .
Data Contradictions and Resolution
-
Issue : Conflicting reports on adamantyl group’s impact on catalytic turnover.
-
Issue : Discrepancies in optimal solvent systems for synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
